molecular formula C10H14ClN3O2 B8596780 {4-[(4-Chloropyrimidin-2-yl)methyl]morpholin-3-yl}methanol

{4-[(4-Chloropyrimidin-2-yl)methyl]morpholin-3-yl}methanol

Cat. No. B8596780
M. Wt: 243.69 g/mol
InChI Key: QOVQUWPGLYJXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367706B2

Procedure details

The title compound was prepared according to the general procedure in Example 45, Step 1 using 4-chloropyrimidine-2-carbaldehyde (0.573 g, 4.02 mmol) and morpholin-3-ylmethanol (0.565 g, 4.82 mmol) as the starting materials.
Quantity
0.573 g
Type
reactant
Reaction Step One
Quantity
0.565 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]=O)[N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH:11]1[CH2:16][OH:17]>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH:11]2[CH2:16][OH:17])[N:3]=1

Inputs

Step One
Name
Quantity
0.573 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)C=O
Step Two
Name
Quantity
0.565 g
Type
reactant
Smiles
N1C(COCC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)CN1C(COCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.